molecular formula C22H18N4O2 B2757776 (E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1310356-48-9

(E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2757776
CAS RN: 1310356-48-9
M. Wt: 370.412
InChI Key: OIIPVKVXXSCGQZ-OEAKJJBVSA-N
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Description

(E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, commonly referred to as MBNPC, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of similar compounds, such as "(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide," have been comprehensively studied. These studies involve advanced spectroscopic methods and molecular docking to predict their behavior in different phases and their interaction with biological targets. Such compounds are highlighted for their potential as anti-diabetic agents, demonstrating the broad scope of their application in medicinal chemistry (Karrouchi et al., 2021).

Sensor Technology

Compounds with a pyrazole carbohydrazide structure have shown significant selectivity and sensitivity in sensor technology, particularly for metal ion detection. For instance, a novel fluorescent sensor based on a similar compound exhibited excellent fluorescence enhancement towards Zn2+ and Mg2+ ions, suggesting their use in detecting these ions in biological and environmental samples (Dhara et al., 2016).

Anticancer Research

New derivatives containing the pyrazole moiety have been synthesized and evaluated for their antitumor activity. These compounds, through their unique structures, offer potential pathways for developing novel anticancer therapies. The focus on such derivatives underscores the importance of structural diversity in drug discovery for cancer treatment (Farghaly, 2010).

DNA Damage Protection

Studies have also explored the protective activities of naphthyl ether derivatives against DNA damage induced by agents like bleomycin-iron. These findings are crucial for developing therapeutic agents that can mitigate DNA damage, a key factor in many diseases, including cancer (Abdel-Wahab et al., 2009).

Material Science

In material science, the synthesis of copolymers containing pyridylazo-naphthoxyl groups via reversible addition–fragmentation chain transfer (RAFT) polymerization demonstrates the versatility of pyrazole carbohydrazide derivatives. These materials have potential applications in metal ion detection and analysis, highlighting their importance beyond biomedicine (Zhou et al., 2008).

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-21-12-5-3-8-16(21)14-23-26-22(27)20-13-19(24-25-20)18-11-6-9-15-7-2-4-10-17(15)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPVKVXXSCGQZ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

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